4-Ethyl-2-methyloxazole-5-carboxylic acid
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Overview
Description
4-Ethyl-2-methyloxazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the fourth position, a methyl group at the second position, and a carboxylic acid group at the fifth position of the oxazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of β-hydroxy amides with a fluorinating agent such as Deoxo-Fluor®. The reaction conditions often require a slight excess of the fluorinating agent to achieve high conversion rates .
Industrial Production Methods
Industrial production of 4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow synthesis techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methyloxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the ring structure .
Scientific Research Applications
4-Ethyl-2-methyloxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with various molecular targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack. This nucleophilic induced fragmentation can lead to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
- 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid
- Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
- Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
Uniqueness
4-Ethyl-2-methyloxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)11-4(2)8-5/h3H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCONPDYTZUQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC(=N1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1564709-36-9 |
Source
|
Record name | 4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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